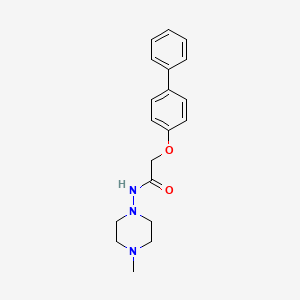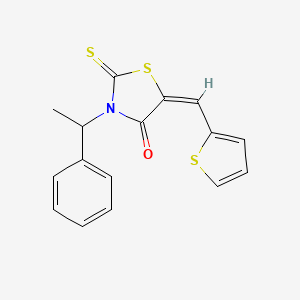![molecular formula C19H17N3O2 B5396794 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as MPAPOB, is a chemical compound that has been studied for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to have various biochemical and physiological effects on the body. In
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is not fully understood. However, studies have suggested that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have other biochemical and physiological effects on the body. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have anti-angiogenic activity, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it has been found to have low toxicity in normal cells. This means that it may have fewer side effects than other anti-cancer drugs. However, one limitation of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One area of research could be to further investigate its mechanism of action and how it interacts with specific enzymes involved in cancer cell proliferation and survival. Additionally, more studies could be done to determine the optimal dosage and administration of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide for maximum anti-tumor activity. Finally, studies could be done to investigate the potential use of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in combination with other anti-cancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of cancer. It is synthesized through a series of chemical reactions and has been found to have anti-tumor activity and other biochemical and physiological effects on the body. While there are advantages and limitations to using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments, there are several future directions for research that could lead to further understanding of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves several chemical reactions. The starting material for the synthesis is 2-methylbenzoic acid, which is reacted with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form 2-methyl-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 6-methyl-3-pyridazinol to form 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, which is the final product.
Aplicaciones Científicas De Investigación
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-5-3-4-6-17(13)19(23)20-15-8-10-16(11-9-15)24-18-12-7-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFPUDPANWOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)


![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)